N,N'-(2-Amino-1,4-phenylene)diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2-Amino-1,4-phenylene)diacetamide is an organic compound with the molecular formula C10H13N3O2. It is a derivative of acetamide and features a phenylene group substituted with amino and acetamide groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Amino-1,4-phenylene)diacetamide typically involves the reaction of 2-amino-1,4-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the diacetamide derivative. The general reaction scheme is as follows:
2-Amino-1,4-phenylenediamine+2Acetic anhydride→N,N’-(2-Amino-1,4-phenylene)diacetamide+2Acetic acid
Industrial Production Methods
In industrial settings, the production of N,N’-(2-Amino-1,4-phenylene)diacetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2-Amino-1,4-phenylene)diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Scientific Research Applications
N,N’-(2-Amino-1,4-phenylene)diacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-(2-Amino-1,4-phenylene)diacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-(2-Amino-1,4-phenylene)diacrylamide: Similar in structure but with acrylamide groups instead of acetamide.
N,N’-(2-Chloro-1,4-phenylene)diacetamide: Contains a chloro substituent, which can alter its reactivity and applications.
Uniqueness
N,N’-(2-Amino-1,4-phenylene)diacetamide is unique due to its specific substitution pattern and the presence of both amino and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
25826-33-9 |
---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(4-acetamido-3-aminophenyl)acetamide |
InChI |
InChI=1S/C10H13N3O2/c1-6(14)12-8-3-4-10(9(11)5-8)13-7(2)15/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
ZMESXCXVCYILSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.